5-Isobutyloxazolidin-2-one
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Overview
Description
5-Isobutyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. Oxazolidinones have gained significant attention in the field of medicinal chemistry due to their unique antibacterial properties and their role as chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of isobutyraldehyde with an amino alcohol under acidic conditions to form the oxazolidinone ring. Another approach involves the halocyclofunctionalization of allyl-carbamates, which provides high regio- and stereocontrol .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of metal catalysts or metal-free conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 5-Isobutyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .
Scientific Research Applications
5-Isobutyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives exhibit antibacterial activity, making them valuable in the development of new antibiotics.
Medicine: Oxazolidinone-based antibiotics, such as linezolid, are used to treat infections caused by multidrug-resistant Gram-positive bacteria.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Isobutyloxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects.
Eperezolid: An oxazolidinone derivative with antibacterial properties.
Uniqueness: 5-Isobutyloxazolidin-2-one stands out due to its specific structural features and its role as a versatile intermediate in organic synthesis. Its ability to act as a chiral auxiliary and its antibacterial properties make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-6-4-8-7(9)10-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
XQXWPOGZOLVNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNC(=O)O1 |
Origin of Product |
United States |
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